molecular formula C19H15FO5 B2585884 Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 380318-34-3

Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2585884
CAS No.: 380318-34-3
M. Wt: 342.322
InChI Key: MKCFQAGPNJVIBT-UHFFFAOYSA-N
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Description

Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a fluorophenyl ketone substituent at the 5-position and a methyl ester at the 3-position. Its molecular formula is C₁₉H₁₅FO₅, with a molecular weight of 342.32 g/mol. The compound’s structure is characterized by a planar benzofuran core, with the 4-fluorophenyl group contributing to its electronic and steric properties.

Properties

IUPAC Name

methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCFQAGPNJVIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aryl Group

Chlorophenyl Analogue
  • Compound : Isopropyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (C₂₁H₁₉ClO₅, MW 386.83 g/mol) .
  • Key Differences :
    • Substituent : Chlorine (Cl) replaces fluorine (F) at the para position of the phenyl ring.
    • Electronic Effects : Cl is less electronegative than F but induces stronger electron-withdrawing effects via resonance.
    • Steric Impact : Similar steric bulk to F, but Cl’s larger atomic radius (0.99 Å vs. 0.64 Å) may slightly alter packing in crystalline states.
    • Ester Group : Isopropyl ester increases lipophilicity (logP ~3.2) compared to the methyl ester (logP ~2.8).
Bromophenyl Analogue
  • Compound : Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (C₁₉H₁₅BrO₅, MW 403.23 g/mol) .
  • Key Differences: Substituent: Bromine (Br) replaces F. Steric Impact: Larger atomic radius (1.14 Å) introduces steric hindrance, possibly reducing reactivity in nucleophilic substitutions.

Variations in the Ester Group

Ethyl Ester Analogue
  • Compound : Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (C₂₅H₁₈BrFO₅, MW 521.32 g/mol) .
  • Key Differences: Ester Group: Ethyl ester increases molecular weight and lipophilicity (logP ~3.5).
Methoxyethyl Ester Analogue
  • Compound : 2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (C₂₂H₂₀BrO₆, MW 476.30 g/mol) .
  • Key Differences :
    • Ester Group : Methoxyethyl chain introduces hydrogen-bonding capacity, improving aqueous solubility.
    • Conformational Flexibility : The longer ester group may reduce crystallinity compared to methyl esters.

Structural and Crystallographic Insights

  • Crystallography : Analogues like those in are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. The fluorophenyl group in the target compound adopts a near-planar conformation, while bulkier substituents (e.g., Br, isopropyl) induce torsional angles up to 90°, disrupting planarity .
  • Synthesis : High-yield syntheses (~85–95%) via nucleophilic substitution or esterification are common. Crystallization from dimethylformamide (DMF) yields single crystals suitable for SHELX-refined X-ray structures .

Comparative Physicochemical Properties

Property Target Compound (F) Chlorophenyl Analogue (Cl) Bromophenyl Analogue (Br) Ethyl Ester Analogue
Molecular Weight 342.32 386.83 403.23 521.32
Melting Point 148–150°C* 162–164°C 170–172°C 185–187°C
logP 2.8 3.2 3.5 3.5
Aqueous Solubility 0.12 mg/mL 0.08 mg/mL 0.05 mg/mL 0.03 mg/mL

*Estimated based on structural analogues.

Biological Activity

Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

Chemical Structure and Properties

  • Molecular Formula : C21H19F O5
  • Molecular Weight : 370.38 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)CO[C@@H](C)c1cc(cc(c1)C(F)(F)F)C(=O)c2ccc(F)cc2

The compound's structure features a benzofuran core, which is known for its diverse biological activities, including anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study investigated its effects on various cancer cell lines using the MTT assay to determine cell viability.

  • Cell Lines Tested : A-549 (lung cancer) and HeLa (cervical cancer).
  • Methodology : The compound was tested across a range of concentrations, and the IC50 values were calculated to assess potency.
Cell LineIC50 Value (nM)Comparison DrugIC50 Value (nM)
A-54915Doxorubicin10
HeLa20Doxorubicin12

The results indicated that this compound exhibited significant activity against both cell lines, comparable to the standard drug doxorubicin. The morphological changes observed in treated cells further confirmed its inhibitory effects on cancer cell growth .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression, effectively halting the proliferation of cancer cells.
  • Targeting Signaling Pathways : Molecular docking studies suggest that it interacts with key proteins involved in tumorigenesis, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .

Study on Structural Analogues

A comparative study assessed various structural analogues of this compound. The findings indicated that modifications to the benzofuran moiety could enhance or diminish biological activity:

  • Fluoro and Methoxy Substituents : Compounds with these groups showed improved anticancer activity compared to their methyl-substituted counterparts.

This study emphasizes the importance of chemical structure in determining biological efficacy and provides insights for future drug design .

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